(2S)-2-[(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)azaniumyl]-4-methylpentanoate (2S)-2-[(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)azaniumyl]-4-methylpentanoate
Brand Name: Vulcanchem
CAS No.: 187884-89-5
VCID: VC0068892
InChI: InChI=1S/C17H24N2O2/c1-11(2)9-14(16(20)21)18-15-13-8-6-5-7-12(13)10-17(3,4)19-15/h5-8,11,14H,9-10H2,1-4H3,(H,18,19)(H,20,21)/t14-/m0/s1
SMILES: CC(C)CC(C(=O)O)NC1=NC(CC2=CC=CC=C21)(C)C
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol

(2S)-2-[(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)azaniumyl]-4-methylpentanoate

CAS No.: 187884-89-5

Main Products

VCID: VC0068892

Molecular Formula: C17H24N2O2

Molecular Weight: 288.4 g/mol

(2S)-2-[(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)azaniumyl]-4-methylpentanoate - 187884-89-5

CAS No. 187884-89-5
Product Name (2S)-2-[(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)azaniumyl]-4-methylpentanoate
Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
IUPAC Name (2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C17H24N2O2/c1-11(2)9-14(16(20)21)18-15-13-8-6-5-7-12(13)10-17(3,4)19-15/h5-8,11,14H,9-10H2,1-4H3,(H,18,19)(H,20,21)/t14-/m0/s1
Standard InChIKey CFSVWPQERLQYDF-AWEZNQCLSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)[O-])[NH+]=C1C2=CC=CC=C2CC(N1)(C)C
SMILES CC(C)CC(C(=O)O)NC1=NC(CC2=CC=CC=C21)(C)C
Canonical SMILES CC(C)CC(C(=O)[O-])[NH+]=C1C2=CC=CC=C2CC(N1)(C)C
Synonyms L-Isoleucine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)-
PubChem Compound 3075606
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator